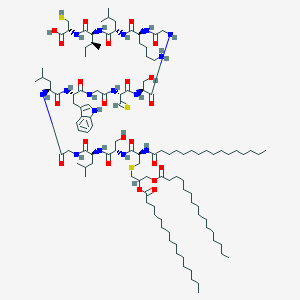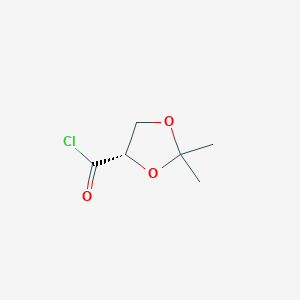
p-Cumylphenyl acrylate
描述
诺-比那尔托明,通常被称为 Nor-BNI,是一种主要用于科学研究的阿片类拮抗剂。 它对κ-阿片受体具有高度选择性,并阻断该受体,而不会显着影响μ-阿片受体或δ-阿片受体 . 该化合物因其潜在的治疗应用而被广泛研究,特别是在疼痛管理、抑郁症和焦虑症领域 .
准备方法
合成路线和反应条件: 诺-比那尔托明的合成涉及多个步骤,从前体化合物比那尔托明开始 反应条件通常涉及在受控温度下使用强碱和有机溶剂 .
工业生产方法: 诺-比那尔托明的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 自动反应器和连续流动系统的使用可以提高生产过程的效率 .
化学反应分析
反应类型: 诺-比那尔托明经历各种化学反应,包括:
氧化: 该反应可以修饰化合物中存在的羟基。
还原: 该反应可以影响双吗啡烷结构中的亚氨基。
取代: 该反应可以在分子中引入不同的官能团.
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤代烷烃和酰氯.
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以导致酮或羧酸的形成,而还原可以产生醇或胺 .
科学研究应用
诺-比那尔托明具有广泛的科学研究应用,包括:
化学: 用作研究κ-阿片受体及其与其他分子的相互作用的工具。
生物学: 研究其对细胞信号通路和神经递质释放的影响。
医学: 探索其在治疗疼痛、抑郁症和焦虑症方面的潜在治疗应用。
作用机制
诺-比那尔托明通过选择性结合κ-阿片受体,一种 G 蛋白偶联受体来发挥作用。这种结合抑制受体的活性,阻断κ-阿片激动剂的作用。 该化合物的选择性归因于其独特的分子结构,该结构模拟了内源性κ-阿片配体的结合位点 . κ-阿片受体的抑制可以导致抗抑郁和抗焦虑样效应 .
类似化合物:
GNTI (胍基那特林多): 另一种具有不同分子结构的选择性κ-阿片受体拮抗剂。
JDTic (3-(1-(3,4-二氯苯基)乙酰基)-4-羟基-N,N-二甲基哌啶): 一种长效κ-阿片受体拮抗剂,具有不同的作用机制.
诺-比那尔托明的独特性: 诺-比那尔托明因其对κ-阿片受体的高度选择性及其能够阻断该受体而不显着影响其他阿片受体而独一无二。 这种选择性使其成为科学研究中的宝贵工具,并成为潜在治疗应用的候选药物 .
相似化合物的比较
GNTI (Guanidinonaltrindole): Another selective kappa-opioid receptor antagonist with a different molecular structure.
JDTic (3-(1-(3,4-Dichlorophenyl)acetyl)-4-hydroxy-N,N-dimethylpiperidine): A long-acting kappa-opioid receptor antagonist with a distinct mechanism of action.
Uniqueness of Nor-Binaltorphimine: Nor-Binaltorphimine is unique due to its high selectivity for the kappa-opioid receptor and its ability to block this receptor without significantly affecting other opioid receptors. This selectivity makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
属性
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJHLYEDBJAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068957 | |
| Record name | p-Cumylphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54449-74-0 | |
| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Cumylphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)












